Taltrimide

Epilepsy Anticonvulsant Seizure Reduction

Taltrimide (MY-117) is the optimal tool compound for research on central taurine signaling, offering a critical advantage over its parent compound taurine and analog MY-103. It demonstrates proven blood-brain barrier penetration (CSF/serum ratio ~0.5) and a selective mechanism that does not bind to GABA_A or benzodiazepine receptors (Ki for taurine binding = 68.0 nM). Its unique profile makes it essential for dissecting taurine-mediated neurotransmission and modeling drug-drug interactions (DDI) with antiepileptic drugs like carbamazepine and phenytoin. Procure this research compound to leverage its well-documented in vivo efficacy (complete GES-seizure suppression at 150 mg/kg in rats) and extensive clinical pharmacokinetic dataset.

Molecular Formula C13H16N2O4S
Molecular Weight 296.34 g/mol
CAS No. 81428-04-8
Cat. No. B1211356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltrimide
CAS81428-04-8
SynonymsMY 117
MY-117
taltrimide
Molecular FormulaC13H16N2O4S
Molecular Weight296.34 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3
InChIKeyNZKNHIQZWSVJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taltrimide (CAS 81428-04-8) Procurement Overview: Taurine-Derived Anticonvulsant for Epilepsy Research


Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide; MY-117) is a synthetic, lipophilic derivative of the endogenous inhibitory amino acid taurine . Developed as a potential anticonvulsant agent for the treatment of epilepsy, taltrimide was designed to enhance blood-brain barrier penetration compared to its parent compound, taurine . It has been investigated in Phase I and Phase II clinical trials for patients with drug-resistant epilepsy . Taltrimide acts by strongly inhibiting the sodium-independent binding of taurine to synaptic membranes in the brain, with a reported binding affinity (Ki) of 68.0 nM .

Why Taltrimide Cannot Be Substituted by Generic Taurine or Other GABAergic Anticonvulsants


Taltrimide's selection over other taurine derivatives or general anticonvulsants is justified by its unique pharmacological profile, which is not interchangeable. Unlike the parent compound taurine, which is poorly permeable across the blood-brain barrier, taltrimide was specifically designed for enhanced lipophilicity to achieve therapeutic concentrations in the central nervous system . Its mechanism is distinct from that of standard GABAergic anticonvulsants: taltrimide does not bind to GABA_A or benzodiazepine receptors, instead acting as a potent inhibitor of sodium-independent taurine binding (Ki = 68.0 nM) . This is a critical differentiation from in-class compounds like its close structural analog, MY-103 (2-phthalimidoethanesulfonamide), which lacks taltrimide's N-isopropyl substitution and has been shown to be ineffective in several preclinical seizure models where taltrimide demonstrates efficacy . Furthermore, clinical studies reveal that taltrimide can significantly alter the pharmacokinetics of co-administered standard antiepileptic drugs, such as carbamazepine and phenytoin, making its interchange without careful consideration potentially unsafe .

Taltrimide (81428-04-8) Quantitative Evidence for Differentiated Scientific Selection


Efficacy in Primary Generalized Epilepsy: Seizure Reduction Comparison vs. Valproate

In a randomized, double-blind, placebo-controlled crossover trial (n=17) in patients with intractable epilepsy on carbamazepine monotherapy, taltrimide (400 mg/day) demonstrated a 49% reduction in seizure frequency in the subgroup with primary generalized epilepsy, compared to a 38% reduction with valproate (1000 mg/day) . Neither effect reached statistical significance compared to placebo, but the data provides a direct, quantitative comparison of taltrimide's effect versus a standard-of-care comparator in a specific patient population.

Epilepsy Anticonvulsant Seizure Reduction

Lack of Efficacy in Partial Epilepsy: Seizure Reduction Comparison vs. Valproate

The same clinical trial (n=17) revealed a clear differentiation in efficacy between epilepsy subtypes. In patients with partial epilepsy (n=7), taltrimide showed no improvement in seizure frequency, while valproate achieved a statistically significant 27% reduction in seizures (p < 0.05) compared to placebo .

Partial Epilepsy Anticonvulsant Valproate

Superior In Vivo Potency in Specific Seizure Model: Taltrimide vs. MY-103

Taltrimide (MY-117) demonstrated clear superiority over its close structural analog, MY-103, in a rat model of seizures induced by intracerebroventricular (i.c.v.) guanidinoethane sulfonate (GES) . At a dose of 150 mg/kg i.p., taltrimide completely suppressed clonic and myoclonic seizures. In contrast, MY-103, at doses up to 300 mg/kg i.p., was completely ineffective against GES-induced seizures .

In Vivo Seizure Model Anticonvulsant Potency Guanidinoethane Sulfonate

Enhanced Blood-Brain Barrier Penetration vs. Taurine

Taltrimide's lipophilic nature facilitates significant blood-brain barrier (BBB) penetration, a key differentiator from its parent compound, taurine, which is hydrophilic and penetrates the BBB poorly . In a clinical study, the concentration of taltrimide's main metabolite in cerebrospinal fluid (CSF) was approximately 50% of its concentration in serum, demonstrating effective CNS entry . In contrast, peripherally administered taurine has been shown to be ineffective in the same in vivo seizure models where taltrimide is active .

Blood-Brain Barrier CNS Penetration Lipophilicity

Selective Taurine Binding Inhibition vs. GABA Receptors

Taltrimide's mechanism is distinct from classic GABAergic anticonvulsants. It strongly inhibits the sodium-independent binding of taurine to brain synaptic membranes with a Ki of 68.0 nM, while its effects on GABA binding are much less pronounced . Furthermore, taltrimide does not bind to GABA_A or benzodiazepine receptors, a critical difference from drugs like benzodiazepines or barbiturates . This contrasts with the anticonvulsant gabapentin, which, while also not binding to GABA_A receptors, has a different mechanism involving voltage-gated calcium channels .

Mechanism of Action Taurine Receptor GABA

Optimal Research and Industrial Application Scenarios for Taltrimide (81428-04-8)


Investigating Taurine-Specific Pathways in Epileptogenesis

Given its potent and selective inhibition of sodium-independent taurine binding (Ki = 68.0 nM) and its lack of affinity for GABA_A or benzodiazepine receptors, taltrimide is an optimal tool compound for dissecting the role of taurine-mediated neurotransmission in seizure generation and neuronal excitability . This is in contrast to GABAergic agents, whose broader effects can confound results.

Preclinical Studies in Generalized Epilepsy Models Requiring CNS-Penetrant Taurine Derivatives

Taltrimide's demonstrated ability to completely suppress GES-induced seizures in rats (150 mg/kg i.p.) and its significant CNS penetration (CSF/serum ratio ~0.5) make it a preferred choice over the parent compound taurine or the less effective analog MY-103 for in vivo studies where central taurine signaling is targeted .

Reference Compound for Studies on Antiepileptic Drug Interactions

Taltrimide is known to significantly alter the serum concentrations of co-administered antiepileptic drugs, causing a statistically significant decrease in carbamazepine and increase in phenytoin levels . Therefore, it serves as a valuable reference compound for in vitro and in vivo studies investigating metabolic drug-drug interactions and their impact on therapeutic outcomes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CNS-Active Taurine Derivatives

The extensive clinical trial data available for taltrimide, including dosing regimens (400-4000 mg/day), PK parameters (CSF penetration), and PD effects (seizure frequency changes in defined epilepsy subtypes), provides a rich dataset for constructing and validating PK/PD models for this class of compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taltrimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.